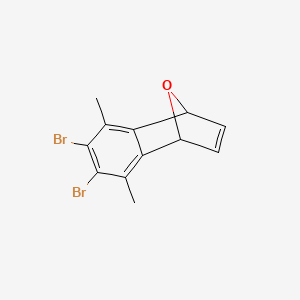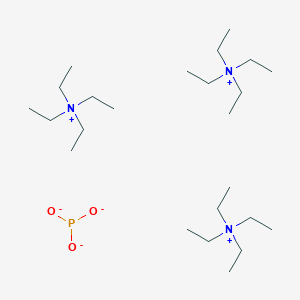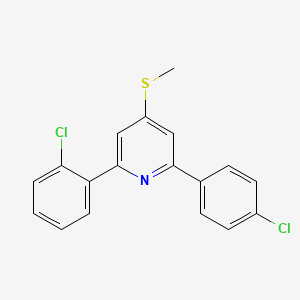![molecular formula C16H26Br6N2O2 B14302132 N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] CAS No. 119548-17-3](/img/structure/B14302132.png)
N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]: is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] typically involves a multi-step process. One common method includes the reaction of hexane-1,6-diamine with 3-bromo-2,2-bis(bromomethyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often require a solvent like dichloromethane and are conducted at room temperature to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help in maintaining precise reaction conditions, thereby improving the overall yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal compounds.
Mecanismo De Acción
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Hexane-1,6-diyl)bis[3-chloro-2,2-bis(chloromethyl)propanamide]
- N,N’-(Hexane-1,6-diyl)bis[3-iodo-2,2-bis(iodomethyl)propanamide]
- N,N’-(Hexane-1,6-diyl)bis[3-fluoro-2,2-bis(fluoromethyl)propanamide]
Uniqueness
N,N’-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] is unique due to the presence of multiple bromine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its chloro, iodo, and fluoro analogs, the bromine-containing compound exhibits different reactivity patterns and may offer unique advantages in specific synthetic applications.
Propiedades
Número CAS |
119548-17-3 |
|---|---|
Fórmula molecular |
C16H26Br6N2O2 |
Peso molecular |
757.8 g/mol |
Nombre IUPAC |
3-bromo-N-[6-[[3-bromo-2,2-bis(bromomethyl)propanoyl]amino]hexyl]-2,2-bis(bromomethyl)propanamide |
InChI |
InChI=1S/C16H26Br6N2O2/c17-7-15(8-18,9-19)13(25)23-5-3-1-2-4-6-24-14(26)16(10-20,11-21)12-22/h1-12H2,(H,23,25)(H,24,26) |
Clave InChI |
NWHIFNHNHVYKHJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCNC(=O)C(CBr)(CBr)CBr)CCNC(=O)C(CBr)(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


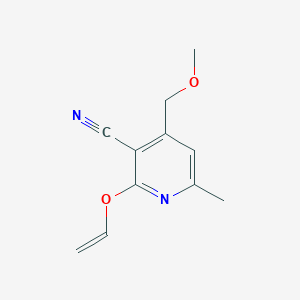
![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
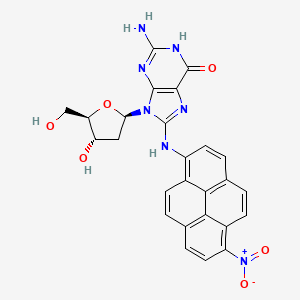
![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)
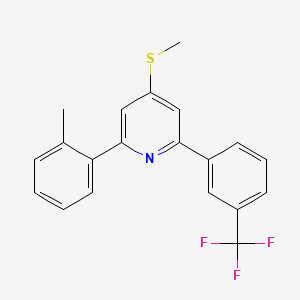
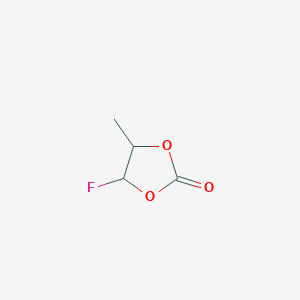
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)

